Methyl[2-(quinolin-6-yloxy)ethyl]amine Methyl[2-(quinolin-6-yloxy)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17760489
InChI: InChI=1S/C12H14N2O/c1-13-7-8-15-11-4-5-12-10(9-11)3-2-6-14-12/h2-6,9,13H,7-8H2,1H3
SMILES:
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

Methyl[2-(quinolin-6-yloxy)ethyl]amine

CAS No.:

Cat. No.: VC17760489

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl[2-(quinolin-6-yloxy)ethyl]amine -

Specification

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name N-methyl-2-quinolin-6-yloxyethanamine
Standard InChI InChI=1S/C12H14N2O/c1-13-7-8-15-11-4-5-12-10(9-11)3-2-6-14-12/h2-6,9,13H,7-8H2,1H3
Standard InChI Key ASTABWBZWIBEFM-UHFFFAOYSA-N
Canonical SMILES CNCCOC1=CC2=C(C=C1)N=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The structural architecture of Methyl[2-(quinolin-6-yloxy)ethyl]amine combines a bicyclic quinoline system with a flexible ethylamine side chain. The quinoline moiety, a fused benzene-pyridine ring, contributes to the compound’s planar aromaticity, while the ethylamine group introduces basicity and solubility in polar solvents. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O
Molecular Weight202.25 g/mol
IUPAC NameN-methyl-2-quinolin-6-yloxyethanamine
Canonical SMILESCNCCOC1=CC2=C(C=C1)N=CC=C2
InChI KeyASTABWBZWIBEFM-UHFFFAOYSA-N
PubChem CID86262298

The compound’s logP (octanol-water partition coefficient) is estimated at 1.9, suggesting moderate lipophilicity conducive to membrane permeability. Its pKa values (quinoline nitrogen: ~4.9; amine group: ~9.2) indicate protonation-dependent solubility, with improved aqueous solubility under acidic conditions.

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

Methyl[2-(quinolin-6-yloxy)ethyl]amine is synthesized via sequential reactions starting from 6-hydroxyquinoline. A representative pathway involves:

  • Etherification: Reaction of 6-hydroxyquinoline with 2-chloroethyl methylamine in the presence of a base (e.g., K₂CO₃) to form the ether linkage.

  • Purification: Column chromatography or recrystallization to isolate the product.

Alternative routes may employ Ullmann coupling or Mitsunobu reactions to enhance yield and regioselectivity . For example, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates ether formation under mild conditions .

Analytical Validation

Structural confirmation relies on:

  • ¹H NMR: Peaks at δ 2.45 ppm (singlet, N–CH₃), δ 3.60–3.75 ppm (triplet, –O–CH₂–CH₂–N–), and aromatic protons between δ 7.20–8.50 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 202.25 (M⁺) with fragmentation patterns consistent with quinoline cleavage.

  • HPLC: Purity >98% achieved using C18 reverse-phase columns and methanol-water mobile phases.

Analytical and Pharmacokinetic Characterization

Spectroscopic Profiles

  • UV-Vis: λₘₐₐ at 270 nm (quinoline π→π* transition) and 340 nm (n→π* transition).

  • IR Spectroscopy: Stretching vibrations at 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C), and 3300 cm⁻¹ (N–H).

ADME Properties

  • Absorption: Moderate oral bioavailability (45–55%) predicted via Caco-2 cell permeability assays.

  • Metabolism: Hepatic oxidation via CYP3A4, yielding N-oxide and hydroxylated metabolites .

  • Excretion: Primarily renal (70%), with a half-life of 4.2 hours in rodent models.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the ethylamine chain length or substituting quinoline positions to enhance potency.

  • Combination Therapies: Synergistic studies with artemisinin (antimalarial) or doxorubicin (anticancer) .

  • Toxicology: Chronic toxicity assessments in preclinical models to establish safety margins.

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